Cas no 477539-05-2 (methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate)

Methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate is a synthetic organic compound featuring a nitrofuran-thiazole hybrid structure. Its key advantages include potential biological activity, particularly in antimicrobial or antiparasitic applications, due to the presence of the nitro group and heterocyclic motifs. The ester functionality enhances solubility in organic solvents, facilitating further derivatization or formulation. The compound’s structural complexity allows for targeted modifications, making it a versatile intermediate in medicinal chemistry research. Its well-defined molecular architecture supports precise structure-activity relationship studies, aiding in the development of novel therapeutic agents. The product is typically characterized by high purity and stability under standard storage conditions.
methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate structure
477539-05-2 structure
商品名:methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate
CAS番号:477539-05-2
MF:C16H11N3O6S
メガワット:373.340042352676
CID:6368106
PubChem ID:4049948

methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate 化学的及び物理的性質

名前と識別子

    • methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate
    • Benzoic acid, 4-[2-[[(5-nitro-2-furanyl)carbonyl]amino]-4-thiazolyl]-, methyl ester
    • SR-01000009334-1
    • 477539-05-2
    • Oprea1_363230
    • methyl 4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate
    • AKOS024600548
    • F0816-0734
    • methyl 4-(2-(5-nitrofuran-2-carboxamido)thiazol-4-yl)benzoate
    • methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
    • SR-01000009334
    • インチ: 1S/C16H11N3O6S/c1-24-15(21)10-4-2-9(3-5-10)11-8-26-16(17-11)18-14(20)12-6-7-13(25-12)19(22)23/h2-8H,1H3,(H,17,18,20)
    • InChIKey: JYNNDOKENZJXOH-UHFFFAOYSA-N
    • ほほえんだ: C(OC)(=O)C1=CC=C(C2=CSC(NC(C3=CC=C([N+]([O-])=O)O3)=O)=N2)C=C1

計算された属性

  • せいみつぶんしりょう: 373.03685625g/mol
  • どういたいしつりょう: 373.03685625g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 26
  • 回転可能化学結合数: 5
  • 複雑さ: 549
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 156Ų

じっけんとくせい

  • 密度みつど: 1.500±0.06 g/cm3(Predicted)
  • 酸性度係数(pKa): 5.34±0.70(Predicted)

methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0816-0734-1mg
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F0816-0734-20μmol
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F0816-0734-75mg
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F0816-0734-100mg
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F0816-0734-4mg
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0816-0734-2μmol
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0816-0734-10mg
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0816-0734-20mg
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0816-0734-40mg
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0816-0734-3mg
methyl 4-[2-(5-nitrofuran-2-amido)-1,3-thiazol-4-yl]benzoate
477539-05-2 90%+
3mg
$63.0 2023-05-17

methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoate 関連文献

methyl 4-2-(5-nitrofuran-2-amido)-1,3-thiazol-4-ylbenzoateに関する追加情報

Introduction to CAS No. 477539-05-2: Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate

Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate, identified by the CAS registry number 477539-05-2, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a methyl ester group with a substituted thiazole ring and a nitrofuran moiety. The integration of these functional groups makes it a promising candidate for various applications, particularly in drug discovery and material science.

The core structure of this compound includes a benzoate group, which serves as a versatile platform for further chemical modifications. The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen atoms, is known for its stability and reactivity in various chemical reactions. The presence of the nitrofuran group introduces additional electronic properties, enhancing the compound's potential for interaction with biological systems. Recent studies have highlighted the importance of such heterocyclic compounds in modulating enzyme activities and cellular signaling pathways.

One of the most recent advancements in the study of Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate involves its application in drug design targeting specific diseases. Researchers have explored its potential as an inhibitor of certain kinases, which are enzymes playing critical roles in cell proliferation and survival. By inhibiting these kinases, the compound could potentially serve as a therapeutic agent in treating conditions such as cancer and inflammatory disorders.

In addition to its pharmacological applications, this compound has also been investigated for its role in material science. The thiazole moiety contributes to the compound's ability to form stable coordination complexes with metal ions, making it a candidate for use in catalysis and sensor technologies. Recent experiments have demonstrated its effectiveness as a ligand in metalloenzyme mimics, showcasing its versatility across different scientific domains.

The synthesis of Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. The key steps include the formation of the thiazole ring through condensation reactions and the subsequent introduction of the nitrofuran group via nucleophilic substitution. These steps are optimized to ensure high yield and purity, which are essential for both laboratory studies and potential industrial applications.

From an environmental perspective, the compound has been evaluated for its biodegradability and toxicity profiles. Initial assessments suggest that it exhibits moderate biodegradation under aerobic conditions, which aligns with current green chemistry principles. However, further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and use.

In conclusion, Methyl 4-(2-(5-Nitrofuran-2-amido)-1,3-thiazol-4-yl)benzoate (CAS No. 477539-05-2) represents a valuable addition to the arsenal of compounds available for scientific research and industrial applications. Its unique structure, combined with recent advancements in its synthesis and application studies, positions it as a key player in future developments across multiple disciplines.

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